Permanent Cationic Charge vs. Neutral Morpholine: Ionization State and Predicted Physicochemical Property Divergence
The target compound exists as a permanently charged quaternary morpholinium cation at all physiologically relevant pH values, unlike its neutral morpholine analog 1-(4-tert-butylphenoxy)-3-(morpholin-4-yl)propan-2-ol (CAS 35151-89-4), which is a tertiary amine with pH-dependent ionization. The neutral analog exhibits a predicted ACD/LogD (pH 7.4) of 2.99, indicating significant lipophilicity and potential for passive membrane permeation . In contrast, quaternary ammonium compounds bearing a permanent positive charge typically display drastically reduced LogD values (often 2–4 units lower) and depend on carrier-mediated or paracellular transport, fundamentally altering their pharmacokinetic and cellular distribution behavior. This difference has been documented across multiple quaternary ammonium drug classes, including the morpholinium antispasmodic tiemonium iodide, which shows poor intestinal absorption consistent with its permanent cationic state [1]. Direct experimental LogD or LogP data for the target compound have not been identified in the public domain at the time of this analysis.
| Evidence Dimension | Predicted LogD (pH 7.4) as a proxy for membrane partitioning |
|---|---|
| Target Compound Data | No experimental LogD available; expected to be substantially lower than the neutral analog based on permanent positive charge (class-level expectation: ΔLogD < −2.0 vs. neutral form) |
| Comparator Or Baseline | 1-(4-tert-Butylphenoxy)-3-(morpholin-4-yl)propan-2-ol (CAS 35151-89-4): ACD/LogD (pH 7.4) = 2.99 |
| Quantified Difference | Expected ΔLogD < −2.0 (class-level inference; experimental confirmation needed) |
| Conditions | Predicted values from ACD/Labs Percepta PhysChem Module; experimental shake-flask or chromatographic LogD determination is required for verification. |
Why This Matters
LogD differences exceeding 2 units typically translate into >100-fold differences in membrane permeability, directly impacting cellular uptake, oral bioavailability potential, and suitability for intracellular vs. extracellular target engagement in screening campaigns.
- [1] Scoular, I. T.; Monks, A.; Burgess, C.; Turner, P. Human studies on the bioavailability of a quaternary ammonium compound, tiemonium iodide and tiemonium methosulphate. Curr. Med. Res. Opin. 1977, 4 (10), 732–738. View Source
